molecular formula C8H16O B2809297 (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol CAS No. 2248213-38-7

(2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol

Cat. No.: B2809297
CAS No.: 2248213-38-7
M. Wt: 128.215
InChI Key: GYMUURIYOIKXHG-PKPIPKONSA-N
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Description

(2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol: is an organic compound characterized by a cyclopropyl group attached to a propanol backbone. This compound is notable for its unique structural features, which include a cyclopropyl ring and a chiral center, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl ring. This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Chiral Resolution: The resulting cyclopropyl compound is then subjected to chiral resolution to obtain the desired (2R) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, reduction with sodium borohydride (NaBH4) can yield different alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Different alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol is used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology:

    Enzyme Studies: The compound is used in studies involving enzyme-substrate interactions due to its unique structure.

Medicine:

    Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2R)-2-(2,2-Dimethylcyclopropyl)propan-1-ol exerts its effects involves interactions with various molecular targets. Its chiral center allows it to interact selectively with enzymes and receptors, influencing biological pathways. The cyclopropyl group can also impart unique steric and electronic properties, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

    (2S)-2-(2,2-Dimethylcyclopropyl)propan-1-ol: The enantiomer of the compound with different chiral properties.

    Cyclopropylmethanol: A simpler analog without the additional propanol backbone.

    2,2-Dimethylcyclopropanecarboxylic acid: A related compound with a carboxylic acid group instead of a hydroxyl group.

Uniqueness:

    Chirality: The (2R) configuration provides specific interactions in chiral environments.

    Cyclopropyl Group: The presence of the cyclopropyl ring imparts unique steric and electronic properties, differentiating it from other alcohols.

Properties

IUPAC Name

(2R)-2-(2,2-dimethylcyclopropyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6(5-9)7-4-8(7,2)3/h6-7,9H,4-5H2,1-3H3/t6-,7?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMUURIYOIKXHG-PKPIPKONSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1CC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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